![molecular formula C25H27N5O2S B2514019 N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1044267-78-8](/img/no-structure.png)

N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

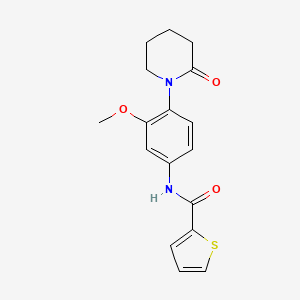

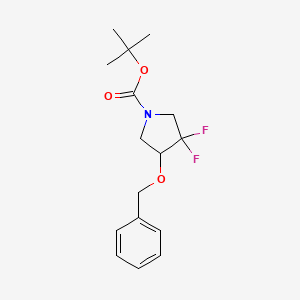

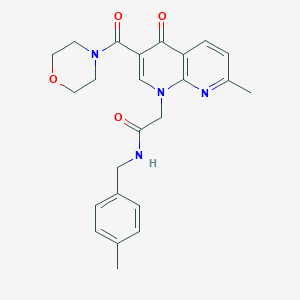

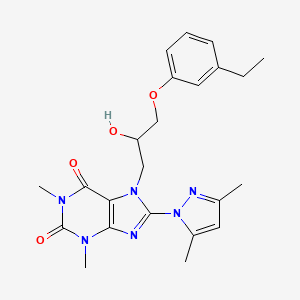

The compound "N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide" is a novel molecule that appears to be related to a class of compounds with potential biological activities. The related compounds in the provided papers include various quinazolinone analogues and derivatives that have been synthesized and evaluated for their antitumor activity, acetylcholine esterase (AChE) inhibition, and potential antifilarial properties .

Synthesis Analysis

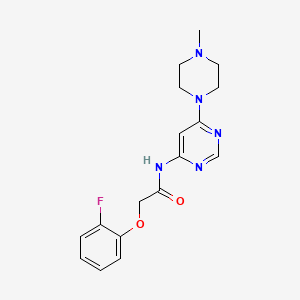

The synthesis of related quinazolinone analogues involves the design and construction of benzyl-substituted quinazolinones, which have shown significant antitumor activity . Another study describes the synthesis of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, which were initially designed as potential AChE inhibitors and later found to exhibit cytotoxicity against various human cancer cell lines . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds typically involve multi-step synthetic routes, starting from basic building blocks and employing various organic reactions to construct the complex quinazolinone core.

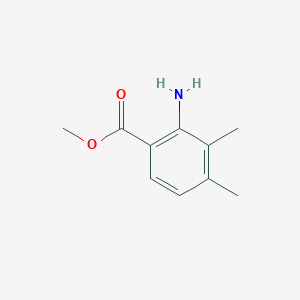

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a fused benzene and pyrimidine ring. The compound likely possesses a similar core with additional substituents that may influence its biological activity. Molecular docking studies have been performed for some of the related compounds to understand their interactions with biological targets such as EGFR-TK and B-RAF kinase .

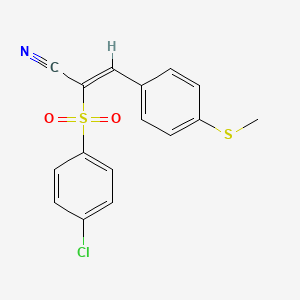

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives is influenced by the functional groups attached to the core structure. The thio analogues of benzimidazoquinazolines have been used to synthesize tetrazole and triazole derivatives, indicating the versatility of these compounds in undergoing various chemical transformations . The presence of amide, thioxo, and tetrahydroimidazo groups in the compound of interest suggests that it may also participate in a range of chemical reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide" are not directly reported in the provided papers, related quinazolinone derivatives generally exhibit properties that make them suitable for biological studies. These properties include solubility in organic solvents, stability under physiological conditions, and the ability to cross cell membranes. The antitumor activity and AChE inhibition of similar compounds suggest that they have the appropriate balance of hydrophobicity and reactivity to interact with biological targets .

Scientific Research Applications

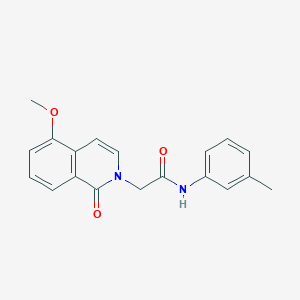

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents A series of compounds related to N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide have been investigated for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds have shown high binding affinity for alpha 1-adrenoceptors and demonstrated significant antihypertensive activity in spontaneously hypertensive rats (Chern et al., 1993).

Antitumor Evaluation Some derivatives of the compound have been synthesized and evaluated for their anticancer activity. These compounds have shown significant antitumor efficacy against various cancer cell lines, including renal and lung cancer cell lines (Mohamed et al., 2016).

Acetylcholine Esterase Inhibition and DPPH Scavenging Effects Derivatives of N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide have been designed as potential acetylcholine esterase inhibitors. Some of these compounds have shown significant inhibition of AChE activity and also exhibited notable DPPH scavenging effects (Lan et al., 2020).

Antimicrobial and Mosquito Larvicidal Activities Certain synthesized derivatives of the compound have displayed good antibacterial and antifungal activities against various bacterial and fungal strains. Additionally, some derivatives have shown effectiveness as mosquito larvicides (Rajanarendar et al., 2010).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the condensation of 1-benzylpiperidine-4-carboxylic acid with 2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid, followed by the reduction of the resulting imine to form the target compound.", "Starting Materials": [ "1-benzylpiperidine-4-carboxylic acid", "2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid" ], "Reaction": [ "Step 1: Condensation of 1-benzylpiperidine-4-carboxylic acid with 2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ethanol or tetrahydrofuran (THF) to form the target compound, N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide." ] } | |

CAS RN |

1044267-78-8 |

Product Name |

N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide |

Molecular Formula |

C25H27N5O2S |

Molecular Weight |

461.58 |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |

InChI |

InChI=1S/C25H27N5O2S/c31-22(26-18-12-14-29(15-13-18)16-17-6-2-1-3-7-17)11-10-21-24(32)30-23(27-21)19-8-4-5-9-20(19)28-25(30)33/h1-9,18,21,27H,10-16H2,(H,26,31) |

InChI Key |

ICRWAULAPUNUJD-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1NC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)CC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)

![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)

![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)